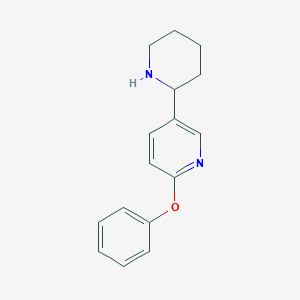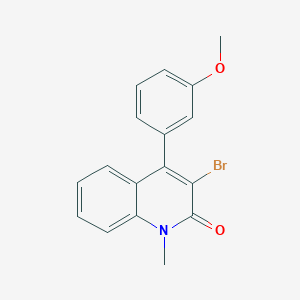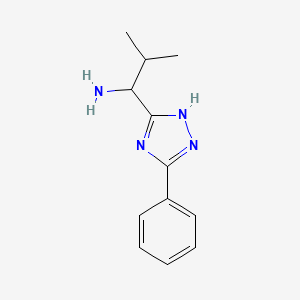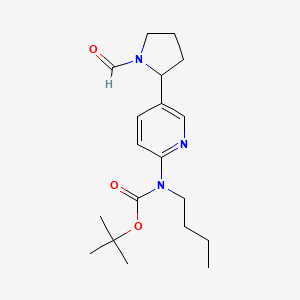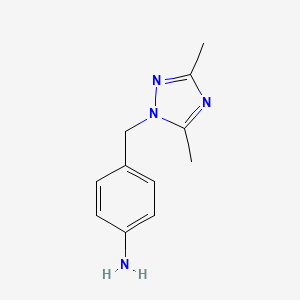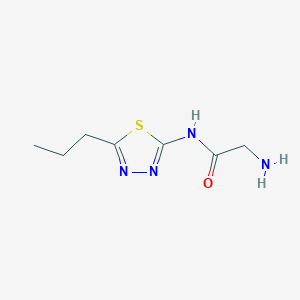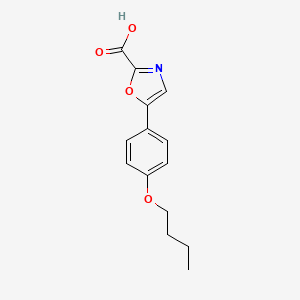![molecular formula C10H9N3S2 B15059682 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiocyanate group and two methyl groups attached to the benzothiazole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione at low temperatures (0–10°C) . Another approach includes the Knoevenagel condensation reaction, Biginelli reaction, and molecular hybridization techniques .
Industrial Production Methods
Industrial production of this compound typically involves one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: Lacks the thiocyanate and methyl groups.
5,6-Dimethylbenzothiazole: Similar structure but without the thiocyanate group.
Uniqueness
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is unique due to the presence of both thiocyanate and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C10H9N3S2 |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13) |
Clé InChI |
JFOLIJXRWUGLGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



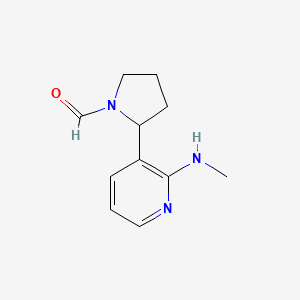
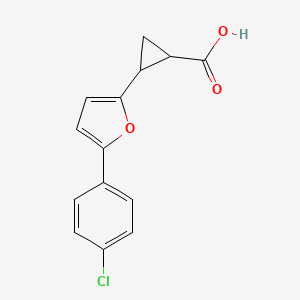
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)

